m-Isobutyl Ibuprofen

描述

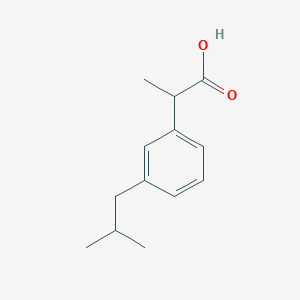

Structure

3D Structure

属性

IUPAC Name |

2-[3-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVKLYXPBKITCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=CC=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66622-47-7 | |

| Record name | 2-(3-Isobutylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066622477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-(2-methylpropyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-ISOBUTYLPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIL536872H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to m-Isobutyl Ibuprofen: Chemical Structure, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Isobutyl Ibuprofen (B1674241), systematically named 2-(3-isobutylphenyl)propanoic acid, is recognized primarily as a process-related impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1] Ibuprofen's therapeutic properties are attributed to the (S)-enantiomer of the para-isomer, (S)-2-(4-isobutylphenyl)propanoic acid. The presence of positional isomers such as m-Isobutyl Ibuprofen is a critical quality attribute that must be monitored and controlled in the manufacturing of Ibuprofen to ensure its safety and efficacy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a plausible synthetic pathway, and an analytical methodology for the identification and quantification of this compound.

Chemical Structure and Properties

This compound is a positional isomer of Ibuprofen, where the isobutyl group is attached to the meta-position of the phenyl ring instead of the para-position.

Chemical Structure

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-(3-isobutylphenyl)propanoic acid | [2][3] |

| Synonyms | This compound, Ibuprofen Impurity A | [1] |

| CAS Number | 66622-47-7 | [1] |

| Molecular Formula | C₁₃H₁₈O₂ | [1] |

| Molecular Weight | 206.28 g/mol | [2][3] |

| Physical State | Oil | [1] |

| Solubility | Soluble in Acetonitrile and DMSO | [1] |

| Boiling Point | Not experimentally determined (Predicted values vary) | [4] |

| Density | Not experimentally determined (Predicted values vary) | [4] |

| pKa | Not experimentally determined (Predicted values are similar to Ibuprofen's pKa of ~4.85) | [5] |

Synthesis of this compound

A specific, detailed experimental protocol for the targeted synthesis of this compound is not widely reported in the scientific literature, as it is primarily considered an impurity. However, its formation can be understood as a side product of the classical Ibuprofen synthesis, which typically involves the Friedel-Crafts acylation of isobutylbenzene.

The isobutyl group is an ortho-, para-directing group in electrophilic aromatic substitution. However, under certain reaction conditions, a small percentage of the meta-isomer can be formed. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Detailed Methodology (Inferred)

-

Friedel-Crafts Acylation: Isobutylbenzene is reacted with an acylating agent such as propionyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). While the major product will be the para-substituted propiophenone, a smaller amount of the meta-substituted isomer will also be formed. The ratio of isomers can be influenced by reaction temperature, solvent, and the specific Lewis acid used.

-

Subsequent Conversion to Carboxylic Acid: The resulting ketone mixture would then need to be converted to the corresponding carboxylic acids. One possible route is the Willgerodt-Kindler reaction, where the aryl alkyl ketone is heated with sulfur and a secondary amine (like morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid.

-

Isolation and Purification: The final step would involve the separation of the meta-isomer from the more abundant para-isomer and other impurities. This would likely be achieved through chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Analytical Methodology

The analysis of this compound is typically performed as part of the impurity profiling of Ibuprofen. A stability-indicating HPLC method is commonly employed for this purpose.

Experimental Protocol: Reversed-Phase HPLC

The following protocol is based on methodologies developed for the analysis of Ibuprofen and its impurities.[6][7][8]

| Parameter | Condition |

| Chromatographic Column | Poroshell HPH-C18, 150 x 4.6 mm, 4 µm particle size, or equivalent |

| Mobile Phase | A gradient mixture of 0.1% phosphoric acid in water and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

| Standard Preparation | A solution of this compound reference standard in the mobile phase. |

| Sample Preparation | The Ibuprofen sample is dissolved in the mobile phase to a known concentration. |

This method is effective in separating this compound from the main Ibuprofen peak and other related substances.[6][7][8]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies where the drug substance is exposed to acid, base, oxidative, thermal, and photolytic stress to generate potential degradation products.[6][9]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available data on the specific biological activity and signaling pathways of this compound. Its primary relevance in the pharmaceutical context is as an impurity that needs to be controlled. The extensive research on the mechanism of action of Ibuprofen, which involves the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), has been focused on the para-isomer.[10] It is plausible that the meta-isomer may have some COX inhibitory activity, but this has not been well-characterized.

The diagram below illustrates the generally understood signaling pathway for Ibuprofen, which is presumed to be the target pathway for any potential biological activity of its isomers.

Caption: Simplified signaling pathway of Ibuprofen's action.

Conclusion

This compound is a critical impurity to monitor in the production of pharmaceutical-grade Ibuprofen. While detailed experimental data on its physicochemical properties and a targeted synthetic route are scarce, a logical understanding of its formation and analytical determination can be derived from the extensive literature on Ibuprofen. The information provided in this technical guide serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Ibuprofen. Further research into the specific biological activity of this and other Ibuprofen-related impurities would be beneficial for a more complete understanding of the safety profile of the final drug product.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 2-(3-Isobutylphenyl)propionic acid, (R)- | C13H18O2 | CID 13174443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-2-(3-Isobutylphenyl)propanoic acid | C13H18O2 | CID 9794278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ibuprofen - Wikipedia [en.wikipedia.org]

Synthesis Pathways for Ibuprofen: An In-depth Technical Guide

A Note on Isomer Specificity: This guide details the synthesis of 2-(4-isobutylphenyl)propionic acid, the common nonsteroidal anti-inflammatory drug (NSAID) known as ibuprofen (B1674241). The user's request specified "meta-isobutyl Ibuprofen." However, the isobutyl group is an ortho, para director in the key electrophilic aromatic substitution step (Friedel-Crafts acylation) used in most ibuprofen syntheses. This directing effect, coupled with steric hindrance at the ortho position, strongly favors the formation of the para-substituted product.[1] Synthesis of the meta-isomer is not favored under these standard conditions and is not widely reported in the scientific literature. Therefore, this document will focus on the well-established and industrially significant synthesis of para-isobutyl ibuprofen.

This technical guide provides a comprehensive overview of the primary synthesis pathways for ibuprofen, targeting researchers, scientists, and drug development professionals. It includes detailed experimental protocols, quantitative data, and visualizations of the synthetic routes.

Overview of Major Synthetic Routes

The commercial production of ibuprofen has been dominated by two main processes: the Boots process and the Boots-Hoechst-Celanese (BHC) process. While the Boots process was the original method, the BHC process is a greener and more atom-economical alternative.[2][3] Both pathways typically begin with the Friedel-Crafts acylation of isobutylbenzene (B155976).[1][2]

The Boots Process

Developed by the Boots Pure Drug Company, this is a six-step synthesis.[2] Although historically significant, its lower atom economy of around 40% has led to it being largely superseded by the BHC process.[3] The key intermediate in this process is 4'-isobutylacetophenone (B122872).[1]

The BHC (Boots-Hoechst-Celanese) Process

The BHC process is a three-step synthesis lauded for its improved efficiency and reduced environmental impact, boasting an atom economy of approximately 77-80%.[3] This "green" synthesis also starts with 4'-isobutylacetophenone but proceeds through a more direct route to ibuprofen.[3]

Key Synthetic Step: Friedel-Crafts Acylation of Isobutylbenzene

The initial and crucial step in most ibuprofen syntheses is the Friedel-Crafts acylation of isobutylbenzene to form 4'-isobutylacetophenone.[1][2] This reaction involves the introduction of an acetyl group onto the aromatic ring of isobutylbenzene.[1]

Experimental Protocol: Friedel-Crafts Acylation with Aluminum Chloride

This protocol describes a common laboratory-scale synthesis of 4'-isobutylacetophenone using aluminum chloride as a catalyst.

Materials:

-

Isobutylbenzene

-

Acetic anhydride (B1165640)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl), 4M solution

-

Sodium hydroxide (B78521) (NaOH), 10% solution

-

Brine solution, 50%

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 5.40 g of aluminum chloride (AlCl₃) and 20 mL of dichloromethane (CH₂Cl₂).[4]

-

Slowly add a mixture of 4.03 g of isobutylbenzene and 3.06 g of acetic anhydride to the cooled and stirred suspension.[4]

-

Maintain the reaction at 0°C and stir for 45 minutes.[4]

-

After the stirring period, allow the solution to warm to room temperature.[4]

-

Quench the reaction by carefully adding it to a 4M hydrochloric acid (HCl) solution at 0°C.[4]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).[4]

-

Combine the organic layers and wash sequentially with 20 mL of 10% sodium hydroxide (NaOH), 20 mL of 50% brine solution, and 20 mL of water.[4]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield 4'-isobutylacetophenone.[4]

Experimental Protocol: Friedel-Crafts Acylation with Zeolite Beta Catalyst (Greener Alternative)

This method utilizes a reusable solid acid catalyst, offering a more environmentally benign approach.

Materials:

-

Isobutylbenzene

-

Acetic anhydride

-

Activated microcrystalline zeolite beta catalyst

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask equipped with a stirrer, heating mantle, and dropping funnel under a nitrogen atmosphere, add isobutylbenzene (1.34 kg, 10 mol) and the activated microcrystalline zeolite beta catalyst (200 g).[5]

-

Begin stirring and heat the mixture to 130°C.[5]

-

Once the temperature is stable, add acetic anhydride (510 g, 5 mol) dropwise over 1 hour.[5]

-

Maintain the reaction at 130°C with vigorous stirring for 3-6 hours, monitoring the progress with Gas Chromatography (GC).[5]

-

Once complete, cool the mixture to room temperature and filter to recover the zeolite catalyst. The catalyst can be washed, dried, and reused.[5]

-

Transfer the filtrate to a separatory funnel, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous magnesium sulfate.[5]

-

Filter off the drying agent and remove the solvent and unreacted starting materials by rotary evaporation. The crude product can be purified by vacuum distillation.[5]

Quantitative Data for Friedel-Crafts Acylation

| Parameter | AlCl₃ Method | Zeolite Beta Method |

| Catalyst | Aluminum Chloride | Zeolite Beta |

| Acylating Agent | Acetic Anhydride | Acetic Anhydride |

| Temperature | 0°C to Room Temp[4] | 130°C[5] |

| Reaction Time | 45 minutes[4] | 3-6 hours[5] |

| Yield | 25.6% (reported in a multi-step synthesis)[6] | High conversion (specific yield not stated)[5] |

Synthesis Pathway 1: The Boots Process

This six-step process converts 4'-isobutylacetophenone into ibuprofen.

The key transformations in the Boots process include a Darzens condensation, hydrolysis, decarboxylation, formation of an aldoxime, dehydration to a nitrile, and final hydrolysis to the carboxylic acid.[7]

Synthesis Pathway 2: The BHC "Green" Process

This more efficient, three-step process is the current industrial standard.[3]

Experimental Protocols for the BHC Process

Procedure: The purified 4'-isobutylacetophenone is reduced to 1-(4'-isobutylphenyl)ethanol in an autoclave at 30°C and a pressure of 7 bar for 1 hour using hydrogen in the presence of a 5% Pd/C catalyst.

Procedure:

-

In a high-pressure reactor, combine 1-(4-isobutylphenyl)ethanol with a palladium catalyst complex (e.g., palladium bis(triphenylphosphine) dichloro complex) in an acidic aqueous medium.[3]

-

Pressurize the reactor with carbon monoxide to at least 500 psig.[3]

-

Heat the reaction mixture to approximately 130°C with vigorous stirring.[3]

-

Monitor the reaction by measuring the uptake of carbon monoxide.[3]

-

Once the reaction is complete, cool the reactor and vent the excess carbon monoxide.[3]

-

The crude ibuprofen is then extracted and purified, typically by crystallization.[3]

Quantitative Data for the BHC Process

| Step | Reactant | Catalyst | Conditions | Yield |

| Hydrogenation | 4'-Isobutylacetophenone | 5% Pd/C | 30°C, 7 bar H₂ | 96.6% |

| Carbonylation | 1-(4-isobutylphenyl)ethanol | Palladium complex | ~130°C, >500 psig CO[3] | High (specific value varies) |

| Overall Atom Economy | ~77-80%[3] |

Alternative Laboratory Synthesis

An alternative multi-step synthesis suitable for a laboratory setting involves a Grignard reaction.[4][6]

Experimental Protocols for the Grignard Synthesis

Procedure: Ketone (4'-isobutylacetophenone) is reduced with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to form 1-(4-isobutylphenyl)ethanol.[6]

Procedure: The alcohol is converted to 1-chloro-1-(4-isobutylphenyl)ethane by reacting with concentrated hydrochloric acid.[6] A solution of 1.0 mL of the alcohol is shaken with 20 mL of 12 M HCl for 3 minutes in a separatory funnel, followed by extraction with petroleum ether.[6]

Procedure: The alkyl chloride is reacted with magnesium turnings in an appropriate ether solvent to form the Grignard reagent. This is followed by bubbling carbon dioxide gas through the solution (carboxylation) and subsequent acidification to yield ibuprofen.[6]

Quantitative Data for a Reported Laboratory Grignard Synthesis

| Step | Yield |

| Friedel-Crafts Acylation | 25.6%[6] |

| Reduction | 6.8% (due to impure starting material)[6] |

| Chloride Substitution | 49.2%[6] |

| Grignard & Carboxylation | 24.6%[6] |

Conclusion

The synthesis of ibuprofen has evolved from the lengthy Boots process to the highly efficient and environmentally conscious BHC process. The core of these syntheses remains the Friedel-Crafts acylation of isobutylbenzene to produce the key intermediate, 4'-isobutylacetophenone. The choice of synthetic route in a research or industrial setting depends on factors such as scale, cost, and environmental considerations. The protocols and data presented here provide a technical foundation for professionals in the field of drug development and chemical synthesis.

References

- 1. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and antiproliferative properties of ibuprofen-oligo(3-hydroxybutyrate) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ibuprofen Synthesis [doc.comsol.com]

- 6. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]

- 7. medicilon.com [medicilon.com]

Technical Guide: Characterization of 2-(3-Isobutylphenyl)propanoic Acid (CAS Number 66622-47-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization data for 2-(3-isobutylphenyl)propanoic acid, a chemical compound with the CAS number 66622-47-7. This molecule is a structural isomer of the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) and is often referred to as m-isobutyl ibuprofen or Ibuprofen Impurity A.[1][2][3] Understanding the physicochemical properties, analytical characterization, and biological activity of this compound is crucial for researchers in drug discovery, development, and quality control.

Physicochemical Properties

The fundamental physicochemical properties of 2-(3-isobutylphenyl)propanoic acid are summarized in the table below. These properties are essential for its handling, formulation, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₂ | [1][2] |

| Molecular Weight | 206.28 g/mol | [2][4] |

| Appearance | An oil | [1] |

| Solubility | Soluble in acetonitrile (B52724) and DMSO. Slightly soluble in chloroform (B151607) and methanol. | [1][5] |

| Predicted Boiling Point | 314.8 ± 11.0 °C | [2] |

| Predicted Density | 1.029 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 4.35 ± 0.10 | [2] |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (doublet and multiplet in the 0.9-2.5 ppm region), the aromatic protons (in the 7.0-7.3 ppm region, with splitting patterns indicative of meta-substitution), the methine proton of the propanoic acid moiety (a quartet around 3.7 ppm), and the methyl group of the propanoic acid moiety (a doublet around 1.5 ppm). The carboxylic acid proton will appear as a broad singlet at a higher chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (around 180 ppm), the aromatic carbons, and the aliphatic carbons of the isobutyl and propanoic acid groups.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: [M]+ at m/z 206.

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the isobutyl side chain.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-H Stretch: Bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C Stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of 2-(3-isobutylphenyl)propanoic acid.

Synthesis

Caption: A potential synthetic workflow for 2-(3-isobutylphenyl)propanoic acid.

Note: This is a generalized scheme, and reaction conditions would need to be optimized for the synthesis of the meta-isomer.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the analysis of ibuprofen and its impurities. The following is a general protocol that can be adapted for the quantification of 2-(3-isobutylphenyl)propanoic acid.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Caption: A typical experimental workflow for HPLC analysis.

Biological Activity

The biological activity of 2-(3-isobutylphenyl)propanoic acid is not as extensively studied as its para-isomer, ibuprofen. However, some potential activities have been suggested.

Cyclooxygenase (COX) Inhibition

Ibuprofen is a well-known non-selective inhibitor of both COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[7] It is plausible that 2-(3-isobutylphenyl)propanoic acid also possesses COX inhibitory activity due to its structural similarity to ibuprofen. However, the specific inhibitory potency and selectivity for COX-1 versus COX-2 for this meta-isomer have not been extensively reported.

Caption: The potential mechanism of action via COX inhibition.

Interleukin-8 (IL-8) Inhibition

There is a mention in the literature of this compound being a potential noncompetitive inhibitor of interleukin-8 (IL-8).[2] IL-8 is a chemokine that plays a crucial role in the inflammatory response by recruiting neutrophils to the site of inflammation. Inhibition of IL-8 or its receptors is a potential therapeutic strategy for various inflammatory diseases. Further research is needed to confirm and characterize the IL-8 inhibitory activity of 2-(3-isobutylphenyl)propanoic acid.

Caption: The potential mechanism of action via IL-8 inhibition.

Conclusion

2-(3-Isobutylphenyl)propanoic acid (CAS 66622-47-7) is an important compound for researchers in the pharmaceutical sciences, primarily due to its relationship with ibuprofen. This guide has summarized the available physicochemical data and provided an outline of the analytical and synthetic methodologies. While there is a clear need for more detailed public data on its spectral characterization and biological activity, this document serves as a valuable resource for initiating further research and development activities involving this compound. Researchers are encouraged to obtain a certified reference standard for accurate characterization and to conduct further studies to fully elucidate its pharmacological profile.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Ibuprofen (13C, 1H) - Anasazi Instruments [aiinmr.com]

- 6. helixchrom.com [helixchrom.com]

- 7. Ibuprofen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and Origin of Ibuprofen Impurity A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ibuprofen (B1674241) Impurity A, a critical process-related impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document details its discovery, chemical identity, origins during synthesis and degradation, analytical methodologies for its detection and quantification, and established pharmacopeial limits.

Introduction to Ibuprofen Impurity A

Ibuprofen Impurity A is the common name for the positional isomer of ibuprofen, chemically identified as (2RS)-2-[3-(2-methylpropyl)phenyl]propanoic acid.[][2] Unlike the active pharmaceutical ingredient (API), ibuprofen, which is (2RS)-2-[4-(2-methylpropyl)phenyl]propanoic acid, Impurity A has the isobutyl group at the meta position of the phenyl ring instead of the para position. Its presence in the final drug product is carefully controlled as per regulatory requirements.

Table 1: Chemical and Physical Properties of Ibuprofen Impurity A

| Property | Value |

| IUPAC Name | (2RS)-2-[3-(2-methylpropyl)phenyl]propanoic acid |

| Synonyms | m-Isobutyl Ibuprofen; 2-(3-isobutylphenyl)propanoic acid |

| CAS Number | 66622-47-7 |

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.28 g/mol |

| Appearance | Colorless Oil |

| Boiling Point | 314.8 ± 11.0 °C |

| Solubility | Slightly soluble in Chloroform and Methanol |

Discovery and Origin of Ibuprofen Impurity A

The discovery of Ibuprofen Impurity A is intrinsically linked to the manufacturing process of ibuprofen and the analytical methods developed to ensure its purity.

Origin in Chemical Synthesis

The primary origin of Ibuprofen Impurity A is as a byproduct during the Friedel-Crafts acylation of isobutylbenzene, a key step in the most common industrial syntheses of ibuprofen.[3] The isobutyl group is an ortho-, para-directing group due to its electron-donating nature.[4][5] Consequently, the acylation reaction predominantly yields the para-substituted product, which is the precursor to ibuprofen.

However, a small percentage of the meta-substituted product is also formed. This is because the directing effect is not completely exclusive, and side reactions can occur, leading to the formation of the meta-isomer. The ratio of para to meta (and ortho) isomers is influenced by reaction conditions such as the catalyst, solvent, and temperature.[]

Origin from Degradation

While the primary source of Impurity A is synthetic, forced degradation studies of ibuprofen have been conducted to understand its stability profile. These studies expose ibuprofen to stress conditions such as acid, base, oxidation, heat, and light. While these studies have identified various degradation products, primarily from the interaction of ibuprofen with excipients leading to ester formation, the formation of Impurity A through degradation of the final ibuprofen product is not a major pathway.[6][7] Its presence is almost exclusively attributed to the initial synthesis.

Quantitative Data and Pharmacopeial Limits

The control of Ibuprofen Impurity A is mandated by pharmacopeias to ensure the safety and efficacy of the drug product.

Table 2: Pharmacopeial Limits for Ibuprofen Impurity A

| Pharmacopeia | Impurity Designation | Specification Limit |

| European Pharmacopoeia (Ph. Eur.) | Impurity A | Not more than 1.5 times the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.15%)[8] |

| United States Pharmacopeia (USP) | Not individually specified with a limit for the 'A' isomer in the general impurity test. Overall limits for any individual impurity and total impurities apply. | Not more than 0.3% of any individual impurity is found, and the sum of all individual impurities found does not exceed 1.0%.[9] |

Experimental Protocols for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the detection and quantification of Ibuprofen Impurity A.

European Pharmacopoeia HPLC Method for Related Substances

This method is designed to separate ibuprofen from its known impurities, including Impurity A.

-

Chromatographic System:

-

Column: A stainless steel column (0.15 m x 4.6 mm) packed with octadecylsilyl silica (B1680970) gel for chromatography (5 µm).

-

Mobile Phase A: Mix 0.5 volumes of phosphoric acid, 340 volumes of acetonitrile, and 660 volumes of water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 - 25 100 0 25 - 55 100 → 15 0 → 85 55 - 70 15 85 | 70 - 75 | 15 → 100 | 85 → 0 |

-

Flow Rate: 2 mL/min.

-

Detection: Spectrophotometer at 214 nm.

-

Injection Volume: 20 µL.

-

-

System Suitability:

-

The relative retention time of Impurity A with reference to ibuprofen (retention time = about 21 min) is approximately 0.9.[8]

-

Validated RP-HPLC Method for Ibuprofen and 17 Related Compounds

A comprehensive method has been developed and validated for the simultaneous determination of ibuprofen and 17 related compounds, including Impurity A.[10]

-

Chromatographic System:

-

Column: Agilent ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm particle size).

-

Column Temperature: 40 °C.

-

Mobile Phase A: 10 mM sodium phosphate (B84403) buffer at pH 6.9.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A specific gradient program is utilized to achieve separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 214 nm.

-

-

Validation Parameters:

-

The method was validated for system suitability, specificity, linearity, precision, accuracy, sensitivity, and robustness according to ICH guidelines.[10]

-

Conclusion

Ibuprofen Impurity A is a critical process-related impurity that arises from the Friedel-Crafts acylation step in ibuprofen synthesis. Its formation as a meta-isomer is a minor but consistent outcome of the ortho-, para-directing nature of the isobutyl group. Robust analytical methods, primarily HPLC, are established and validated for its control within strict pharmacopeial limits, ensuring the quality and safety of ibuprofen drug products. A thorough understanding of the origin and control of this impurity is essential for pharmaceutical scientists and professionals involved in the development, manufacturing, and quality control of ibuprofen.

References

- 2. Ibuprofen EP Impurity A | 66622-47-7 | SynZeal [synzeal.com]

- 3. Ibuprofen - Wikipedia [en.wikipedia.org]

- 4. Chapter 12 notes [web.pdx.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemconnections.org [chemconnections.org]

- 7. researchgate.net [researchgate.net]

- 8. drugfuture.com [drugfuture.com]

- 9. lcms.cz [lcms.cz]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of m-Isobutyl Ibuprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the spectroscopic analysis of m-isobutyl ibuprofen (B1674241), a known impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Due to the limited availability of direct experimental spectra for m-isobutyl ibuprofen, this document focuses on a comparative analysis with its para-isomer, ibuprofen. By leveraging established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, we predict and explain the expected spectral characteristics of the meta-isomer. This guide also includes standardized experimental protocols for these analytical techniques and visual workflows to aid in the understanding of the spectroscopic analysis process.

Introduction

Ibuprofen, chemically known as (±)-2-(4-isobutylphenyl)propanoic acid, is a cornerstone in the management of pain and inflammation. During its synthesis and storage, various impurities can arise, one of which is the positional isomer, this compound or (2RS)-2-[3-(2-methylpropyl)phenyl]-propanoic acid.[1] The identification and characterization of such impurities are critical for ensuring the safety and efficacy of the final drug product. Spectroscopic techniques, including NMR, MS, and IR, are powerful tools for the structural elucidation of these related substances. This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of this compound.

Predicted Spectroscopic Data of this compound

While experimental spectra for this compound are not widely published, we can predict its key spectroscopic features based on the well-documented spectra of ibuprofen and the known effects of meta-substitution on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct differences in the aromatic region compared to ibuprofen. The para-substitution in ibuprofen results in a characteristic AA'BB' system, often appearing as two doublets. In contrast, the meta-substitution in this compound will lead to a more complex splitting pattern for the aromatic protons due to their different chemical environments and coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound vs. Ibuprofen

| Proton Assignment | Ibuprofen (para-isomer) δ (ppm) | This compound (meta-isomer) Predicted δ (ppm) | Predicted Multiplicity |

| Aromatic CH | ~7.10-7.25 | ~7.0-7.3 | Multiplet |

| CH-COOH | ~3.69 | ~3.69 | Quartet |

| CH₂-Ar | ~2.45 | ~2.45 | Doublet |

| CH(CH₃)₂ | ~1.84 | ~1.84 | Multiplet |

| CH(CH₃)₂ | ~0.89 | ~0.89 | Doublet |

| CH-CH ₃ | ~1.49 | ~1.49 | Doublet |

| COOH | Variable (Broad) | Variable (Broad) | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the change in substitution pattern. The symmetry of the para-substituted ring in ibuprofen results in fewer aromatic carbon signals than the less symmetrical meta-isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound vs. Ibuprofen

| Carbon Assignment | Ibuprofen (para-isomer) δ (ppm) | This compound (meta-isomer) Predicted δ (ppm) |

| COOH | ~181 | ~181 |

| Aromatic C (quaternary) | ~141, ~137 | ~142, ~138, ~129 |

| Aromatic CH | ~129, ~127 | ~128, ~127, ~126, ~125 |

| C H-COOH | ~45 | ~45 |

| C H₂-Ar | ~45 | ~45 |

| C H(CH₃)₂ | ~30 | ~30 |

| CH(C H₃)₂ | ~22 | ~22 |

| CH-C H₃ | ~18 | ~18 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to be very similar to that of ibuprofen, as they are isomers. The molecular ion peak ([M]⁺) should appear at an m/z of 206.3, corresponding to the molecular weight of the compound.[2] The fragmentation pattern is also anticipated to be similar, with characteristic fragments arising from the loss of the carboxylic acid group and cleavage of the isobutyl side chain.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 161 | [M - COOH]⁺ |

| 119 | [M - C₄H₉ - CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy

The IR spectrum is primarily used to identify functional groups. The spectra of this compound and ibuprofen will be very similar, both showing a strong carbonyl (C=O) stretch from the carboxylic acid and a broad O-H stretch. The main difference will be in the out-of-plane C-H bending region, which is sensitive to the substitution pattern of the aromatic ring.[3]

Table 4: Key IR Absorptions for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (sp³) | 2850-3000 | Medium-Strong |

| C-H (aromatic) | 3000-3100 | Weak-Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium |

| C-H out-of-plane bending | 690-710 and 810-850 | Strong |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of small organic molecules like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[4]

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance at each m/z value to generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., KBr, NaCl).

-

Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent to subtract its contribution from the sample spectrum.

-

Sample Spectrum: Place the prepared sample in the IR beam and record the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: General workflow for spectroscopic analysis.

Caption: Logical flow for NMR data interpretation.

Conclusion

The spectroscopic analysis of this compound, while challenging due to the scarcity of direct experimental data, can be effectively approached through a comparative study with its well-characterized para-isomer, ibuprofen. By understanding the fundamental principles of NMR, MS, and IR spectroscopy, and the influence of substituent position on the benzene (B151609) ring, researchers can confidently predict and interpret the spectral data of this and other related impurities. The protocols and workflows provided in this guide serve as a valuable resource for scientists and professionals involved in drug development and quality control, ensuring the purity and safety of pharmaceutical products.

References

- 1. Effect of Substituent Geometrical Parameters on the Chemical Shifts of Ortho- and Meta-Protones in 1H NMR-Spectra of Monosubstituted Benzenes | Academic Journals and Conferences [science2016.lp.edu.ua]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Physicochemical Characteristics of m-Isobutyl Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of m-Isobutyl Ibuprofen, an isomer and potential impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound, chemically known as α-methyl-3-(2-methylpropyl)-benzeneacetic acid or 2-(3-isobutylphenyl)propanoic acid, is a structural isomer of Ibuprofen.[2][3] While Ibuprofen is 2-(4-isobutylphenyl)propanoic acid, the 'm-' or meta- designation indicates the isobutyl group is at the third position of the phenyl ring relative to the propanoic acid side chain.[2] Understanding the characteristics of this compound is crucial for impurity profiling and ensuring the quality and safety of Ibuprofen drug products.

Physical and Chemical Properties

The following tables summarize the key physicochemical properties of this compound and provide a comparison with the well-characterized p-Isobutyl Ibuprofen (standard Ibuprofen).

Table 1: Physical Properties

| Property | This compound | p-Isobutyl Ibuprofen (Ibuprofen) |

| Physical State | Oil[2] | Colorless, crystalline solid[4] |

| Melting Point | Not applicable (Oil) | 75 to 78 °C[5] |

| Boiling Point | 314.8 ± 11.0 °C at 760 mmHg[6] | 157 °C at 4 mmHg |

| Density | 1.0 ± 0.1 g/cm³[6] | 1.03 g/cm³[5] |

| Solubility | Soluble in Acetonitrile and DMSO[2] | Practically insoluble in water (0.021 mg/mL at 20°C); very soluble in ethanol, methanol (B129727), acetone, chloroform, and ether.[5] |

| Index of Refraction | 1.519[6] | Not readily available |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C[6] | Not readily available |

Table 2: Chemical and Pharmacokinetic Properties

| Property | This compound | p-Isobutyl Ibuprofen (Ibuprofen) |

| Molecular Formula | C₁₃H₁₈O₂[2][6] | C₁₃H₁₈O₂[5] |

| Molecular Weight | 206.281 g/mol [6] | 206.285 g/mol [5] |

| LogP (Octanol/Water Partition Coefficient) | 3.72[6] | 3.97[4] |

| pKa (Acid Dissociation Constant) | Not readily available | ~4.4 - 4.9 |

| Flash Point | 211.9 ± 14.4 °C[6] | Not readily available |

| Polar Surface Area (PSA) | 37.30 Ų[6] | 37.30 Ų |

Experimental Protocols

This section details the methodologies for determining key physicochemical parameters.

The capillary melting point method is a standard procedure for determining the melting point of a crystalline solid.[7]

-

Principle: A small, powdered sample of the pure compound is heated slowly at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range. Impurities typically cause a depression and broadening of the melting point range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[8]

-

Procedure:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into the sealed end of a capillary tube to a height of 1-2 mm.[9]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[8]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. Then, the heating rate is reduced to 1-2°C per minute to allow for accurate observation.[8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

-

Replicates: The determination should be repeated at least twice to ensure consistency.

-

The shake-flask method is the gold standard for determining equilibrium solubility.[10]

-

Principle: An excess amount of the solute is agitated in a specific solvent at a constant temperature until the solution reaches equilibrium (saturation). The concentration of the solute in the filtered solution is then determined analytically.

-

Apparatus: Constant temperature shaker bath, analytical balance, filtration system (e.g., syringe filters), a suitable analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

Preparation: An excess of the solid or oil (solute) is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.[10]

-

Equilibration: The flask is placed in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, the suspension is allowed to stand to let undissolved particles settle. An aliquot of the supernatant is carefully withdrawn and filtered to remove all undissolved solute.[11] Centrifugation can be used prior to filtration if necessary.[11]

-

Analysis: The concentration of the solute in the clear filtrate is determined using a validated analytical method, such as HPLC. Dilutions may be necessary to bring the concentration within the linear range of the assay.[11]

-

Verification: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[11]

-

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[12]

-

Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.

-

Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, burette for titrant delivery.[12]

-

Procedure:

-

Solution Preparation: A known concentration of the drug is dissolved in a suitable solvent, often a co-solvent system like water-methanol if aqueous solubility is low. The ionic strength is typically kept constant with a background electrolyte like KCl.[12]

-

Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[12]

-

Titration: The solution is stirred continuously. For an acidic compound like Ibuprofen, a standardized strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.[12] For a basic compound, a strong acid would be used.

-

Data Recording: The pH of the solution is recorded after each addition of titrant, allowing the system to stabilize before each reading.[12]

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. Multiple titrations should be performed to ensure reproducibility.[12]

-

The octanol-water partition coefficient (LogP) can be efficiently estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Principle: There is a linear relationship between the logarithm of the retention factor (k) of a compound on a nonpolar stationary phase (like C18) and its LogP value. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined from its retention time.

-

Apparatus: HPLC system with a reverse-phase column (e.g., C18), UV detector, and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Procedure:

-

Calibration: A series of reference compounds with known LogP values spanning a relevant range are injected into the HPLC system under isocratic conditions.[13]

-

Retention Time Measurement: The retention time (t_R) for each reference compound is recorded. The void time (t_0), the time it takes for an unretained compound to pass through the column, is also determined.

-

Calculate Capacity Factor (k): The capacity factor for each standard is calculated using the formula: k = (t_R - t_0) / t_0.

-

Generate Standard Curve: A standard curve is created by plotting the known LogP values of the reference compounds against their corresponding log(k) values. A linear regression analysis is performed to obtain the equation of the line.[13]

-

Analysis of Test Compound: The this compound sample is injected into the same HPLC system under identical conditions to measure its retention time.

-

LogP Calculation: The log(k) for this compound is calculated from its retention time. This value is then used in the linear regression equation from the standard curve to determine its LogP.[13]

-

Visualizations

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[14][15][16] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[16][17]

The following diagram illustrates the typical workflow for determining the equilibrium solubility of a compound using the shake-flask method.

References

- 1. This compound | 66622-47-7 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medkoo.com [medkoo.com]

- 4. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ibuprofen - Wikipedia [en.wikipedia.org]

- 6. This compound | CAS#:66622-47-7 | Chemsrc [chemsrc.com]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. ClinPGx [clinpgx.org]

- 15. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 16. news-medical.net [news-medical.net]

- 17. droracle.ai [droracle.ai]

Potential Biological Activity of m-Isobutyl Ibuprofen: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), is chemically known as 2-(4-isobutylphenyl)propanoic acid. Its anti-inflammatory, analgesic, and antipyretic properties are primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the biological activity of ibuprofen and its isomers, with a specific focus on the potential activity of the lesser-known positional isomer, m-isobutyl ibuprofen (2-(3-isobutylphenyl)propanoic acid). Due to a lack of specific data on the m-isobutyl isomer, this document outlines the established biological pathways and experimental protocols used to characterize ibuprofen's activity, which are directly applicable to the evaluation of its meta-isomer. This guide is intended to serve as a foundational resource for researchers seeking to investigate the pharmacological profile of this compound.

Introduction

Ibuprofen is a cornerstone of pain and inflammation management, exerting its therapeutic effects through the inhibition of prostaglandin (B15479496) synthesis.[1][2] It is commercially available as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is the pharmacologically active form, while the (R)-enantiomer is largely inactive but can be converted to the (S)-enantiomer in vivo.[3][4]

The position of the isobutyl group on the phenyl ring is a critical determinant of a molecule's interaction with its biological targets. While the pharmacology of the para-substituted isomer (ibuprofen) is well-documented, data on the meta-substituted isomer, this compound, is scarce. It has been noted as a potential impurity in commercial ibuprofen preparations. Understanding the biological activity of this positional isomer is crucial for a complete structure-activity relationship (SAR) profile and for identifying potential novel pharmacological properties.

This guide will detail the known mechanisms of action of ibuprofen, provide a hypothetical consideration of the potential activity of this compound based on SAR principles, and present detailed experimental protocols and data presentation formats to facilitate its investigation.

Mechanism of Action of Ibuprofen

The primary mechanism of action for ibuprofen is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[5][6]

-

COX-1 is a constitutively expressed enzyme involved in homeostatic functions such as gastric cytoprotection and platelet aggregation.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.

Inhibition of COX-2 leads to the desirable anti-inflammatory, analgesic, and antipyretic effects. Conversely, inhibition of COX-1 is associated with the common side effects of NSAIDs, such as gastrointestinal irritation and bleeding.

Beyond COX inhibition, ibuprofen's anti-inflammatory effects may also be mediated through the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in the inflammatory response by inducing the transcription of pro-inflammatory genes.[7][8]

Signaling Pathways

The conversion of arachidonic acid to prostaglandins is a critical pathway in inflammation. The following diagram illustrates this cascade and the point of inhibition by ibuprofen.

The NF-κB pathway is a key regulator of inflammation. The diagram below provides a simplified overview of this pathway.

Quantitative Data for Ibuprofen Isomers

The following table summarizes the known in vitro inhibitory activity of ibuprofen enantiomers against COX-1 and COX-2. This data provides a benchmark for the evaluation of this compound.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| (S)-(+)-Ibuprofen | 15 | 35 | 0.43 |

| (R)-(-)-Ibuprofen | > 200 | > 200 | - |

| Racemic Ibuprofen | 18 | 45 | 0.40 |

Data compiled from various in vitro studies.

Potential Biological Activity of this compound: A Hypothesis

Based on the structure-activity relationships of arylpropionic acid NSAIDs, it is hypothesized that this compound may exhibit anti-inflammatory activity, although likely with a different potency and selectivity profile compared to ibuprofen. The α-methyl group on the propionic acid moiety is known to be important for anti-inflammatory activity.[9] The shift of the isobutyl group from the para to the meta position will alter the molecule's three-dimensional shape and electronic distribution, which could affect its binding affinity to the active sites of COX-1 and COX-2. It is plausible that this compound will be a less potent COX inhibitor than the para-isomer due to a less optimal fit in the enzyme's binding pocket. However, this structural change could also potentially lead to a more favorable COX-2 selectivity profile or novel off-target activities. Experimental validation is essential to confirm these hypotheses.

Experimental Protocols

The following protocols are standard methods for evaluating the anti-inflammatory potential of novel compounds and are recommended for the characterization of this compound.

In Vitro Assays

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Principle: The assay measures the production of prostaglandin E₂ (PGE₂) from arachidonic acid by purified COX-1 and COX-2 enzymes. The amount of PGE₂ is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound) and reference standards (ibuprofen, celecoxib)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

PGE₂ ELISA kit

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and reference standards.

-

In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and cofactors.

-

Add the test compound or reference standard to the wells. Include a vehicle control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for 10 minutes.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the PGE₂ concentration in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

This assay assesses the effect of a test compound on the production of pro-inflammatory cytokines by immune cells.

-

Principle: Macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages) are stimulated with LPS in the presence or absence of the test compound. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured by ELISA.

-

Materials:

-

Macrophage cell line or primary macrophages

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

-

Procedure:

-

Seed macrophages in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits.

-

Determine the effect of the test compound on cytokine production.

-

In Vivo Assay

This is a classic model of acute inflammation to evaluate the in vivo anti-inflammatory activity of a compound.[10][11][12]

-

Principle: Inflammation is induced by injecting carrageenan into the sub-plantar tissue of a rat's hind paw. The increase in paw volume (edema) is measured over time. The anti-inflammatory effect of the test compound is determined by its ability to reduce this edema.

-

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

λ-Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound)

-

Reference drug (e.g., indomethacin (B1671933) or ibuprofen)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

-

Procedure:

-

Fast the rats overnight with free access to water.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the biological evaluation of a novel compound like this compound.

Conclusion

While extensive data exists for the biological activity of ibuprofen, particularly its (S)-enantiomer, the pharmacological profile of its positional isomer, this compound, remains uncharacterized. Based on the structure-activity relationships of related compounds, it is reasonable to hypothesize that this compound may possess anti-inflammatory properties, though likely with a different potency and selectivity for COX enzymes compared to its para-isomer.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's potential biological activity. Through in vitro assays for COX inhibition and cytokine release, coupled with in vivo models of inflammation, a comprehensive understanding of its pharmacological effects can be achieved. Such studies are essential to elucidate the complete structure-activity landscape of ibuprofen isomers and may reveal novel therapeutic agents.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. edu.rsc.org [edu.rsc.org]

- 3. news-medical.net [news-medical.net]

- 4. brainly.com [brainly.com]

- 5. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 9. IBUPROFEN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. inotiv.com [inotiv.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Navigating the Solubility Landscape of m-Isobutyl Ibuprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Isobutyl ibuprofen (B1674241), systematically known as 2-(3-isobutylphenyl)propanoic acid and designated as Ibuprofen EP Impurity A, is a key related substance in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The control and characterization of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. A thorough understanding of the physicochemical properties of m-isobutyl ibuprofen, particularly its solubility in various solvents, is paramount for the development of robust purification processes, analytical methods, and formulation strategies.

This technical guide provides a comprehensive overview of the available solubility information for this compound. Despite an extensive search of scientific literature and chemical databases, quantitative solubility data for this specific isomer remains largely unpublished. Consequently, this document focuses on presenting the available qualitative solubility data, supplemented with a detailed, standard experimental protocol for determining solubility. This allows researchers to generate precise quantitative data tailored to their specific needs and solvent systems.

Qualitative Solubility of this compound and Related Compounds

| Compound Name | Synonym(s) | Solvent | Solubility Description |

| This compound | Ibuprofen EP Impurity A; (2RS)-2-[3-(2-Methylpropyl)phenyl] propanoic acid | Chloroform | Slightly Soluble[1][2] |

| Methanol | Slightly Soluble[1][2] | ||

| Acetonitrile (B52724) | Soluble (unspecified extent)[3] | ||

| Ibuprofen | 2-(4-Isobutylphenyl)propanoic acid | Water | Practically Insoluble |

| Acetone | Freely Soluble | ||

| Methanol | Freely Soluble | ||

| Methylene Chloride | Freely Soluble | ||

| Ibuprofen EP Impurity B | (2RS)-2-(4-Butylphenyl)propanoic acid | Methanol/DMSO | Soluble (unspecified extent)[4] |

| Ibuprofen EP Impurity F | 3-(4-Isobutylphenyl)propionic acid | Chloroform | Slightly Soluble |

| Ethyl Acetate | Slightly Soluble | ||

| Methanol | Slightly Soluble | ||

| Ibuprofen EP Impurity G | (1RS,4RS)-7-(2-Methylpropyl)-1-[4-(2-methylpropyl)phenyl]-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid | Methanol/DMSO | Soluble (unspecified extent)[5] |

| Ibuprofen EP Impurity K | (2RS)-2-(4-Formylphenyl)propanoic acid | Methanol/DMSO | Soluble (unspecified extent)[6] |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a standard and robust protocol for determining the equilibrium solubility of a compound like this compound in a specific solvent. This method, often referred to as the "shake-flask" method, is a cornerstone of physicochemical profiling in drug development.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Solvent of interest (e.g., methanol, acetonitrile, chloroform, etc.), HPLC grade

-

Calibrated analytical balance

-

Vials with screw caps (B75204) (e.g., 4 mL glass vials)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of lower concentrations (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

-

-

Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The required time should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into an HPLC vial. This step is critical to remove any undissolved particles.

-

Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC. A typical HPLC method for ibuprofen and its impurities would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting value is the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the determination of equilibrium solubility.

Caption: Workflow for determining the equilibrium solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not widely available in the public domain, the qualitative information gathered provides a foundational understanding for researchers. The provided standard experimental protocol for equilibrium solubility determination offers a clear and reliable pathway for generating the necessary quantitative data in-house. A systematic approach to determining the solubility of this and other ibuprofen-related substances is essential for the development of efficient and well-controlled pharmaceutical processes. The methodologies and information presented in this guide are intended to support scientists and drug development professionals in their efforts to ensure the highest standards of drug purity and quality.

References

Unraveling the Formation of Ibuprofen Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of impurities in Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID). Understanding the origin, formation mechanisms, and analytical detection of these impurities is critical for ensuring the quality, safety, and efficacy of Ibuprofen drug products. This document delves into the impurities arising from synthetic routes, degradation under various stress conditions, and interactions with excipients.

Synthesis-Related Impurities

The manufacturing process of Ibuprofen can introduce several impurities, primarily related to starting materials, intermediates, and by-products of the chemical reactions. Two main synthetic routes have been commercially significant: the Boots process and the more modern, greener Boots-Hoechst-Celanese (BHC) process.

The Boots Synthesis (Brown Process)

Developed in the 1960s, the Boots process is a six-step synthesis that, while historically important, is characterized by low atom economy (~40%) and the generation of significant waste.[1][2][3] The multi-step nature of this process provides several opportunities for impurity formation.

Key Steps and Potential Impurities:

-

Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride and aluminum chloride to form 4'-isobutylacetophenone (B122872). Unreacted starting materials and by-products of this reaction can be carried over as impurities.[4][5]

-

Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate (B1199739) to form an α,β-epoxy ester. Incomplete reaction can leave 4'-isobutylacetophenone as an impurity.[5]

-

Hydrolysis and Decarboxylation: This step yields an aldehyde.

-

Reaction with Hydroxylamine: The aldehyde is converted to an oxime.

-

Dehydration: The oxime is dehydrated to form a nitrile.

-